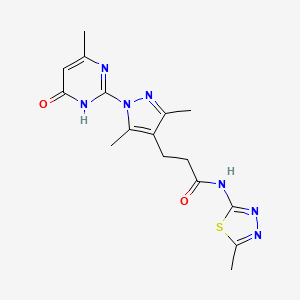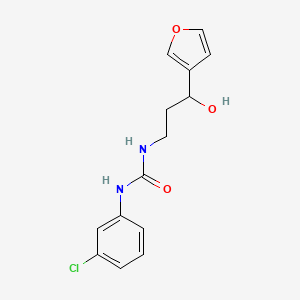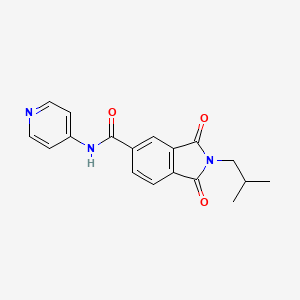
2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinazolinone family and is known for its unique chemical properties that make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one has a wide range of scientific research applications. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used in the study of various biological processes, including cell signaling pathways and enzyme activity.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one have been extensively studied. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes and signaling pathways, making it a valuable tool for studying these processes. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for laboratory experiments.
However, there are also limitations to the use of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one in laboratory experiments. This compound can have off-target effects on other enzymes and signaling pathways, leading to potential complications in experimental results. Additionally, this compound can be toxic at high concentrations, requiring careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and may have potential as a therapeutic agent.
Another future direction is in the study of the role of specific enzymes and signaling pathways in various biological processes. 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one can be used as a tool to selectively inhibit these processes, allowing for a better understanding of their function and potential therapeutic targets.
Conclusion
In conclusion, 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one is a valuable tool for scientific research with a wide range of potential applications. Its unique chemical properties make it a valuable tool for studying various biological processes and developing new therapeutic agents. However, careful consideration must be given to its limitations and potential complications in laboratory experiments. Future research in this field has the potential to uncover new insights into the role of enzymes and signaling pathways in various biological processes and to develop new therapies for the treatment of disease.
Métodos De Síntesis
The synthesis of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a catalyst. The resulting product is then treated with potassium hydroxide to yield the final product. This method has been extensively studied and optimized to ensure high yields and purity of the compound.
Propiedades
IUPAC Name |
2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-2-1-6-12(13)15(20)19(14)11-5-3-4-10(17)8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRWGGDJUJTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)
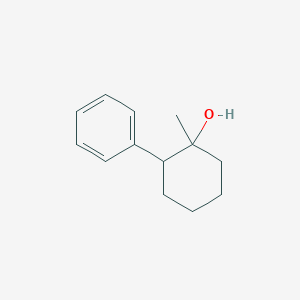
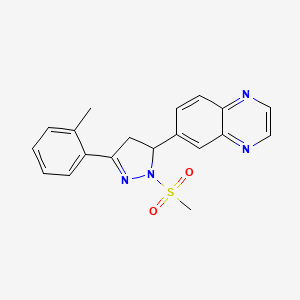
![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)
![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

